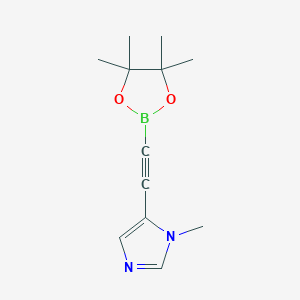![molecular formula C9H7F3N4 B13709492 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a pyridyl ring with a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole typically involves the cyclization of appropriate precursors. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by condensation with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using suitable solvents and catalysts to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced to form dihydropyridyl derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the trifluoromethyl group can yield various functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole: Unique due to the presence of both an amino group and a trifluoromethyl-substituted pyridyl ring.
3-Amino-5-phenylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Amino-5-[4-(trifluoromethyl)phenyl]pyrazole: Similar structure but with the trifluoromethyl group on a phenyl ring instead of a pyridyl ring.
Uniqueness
The presence of the trifluoromethyl group on the pyridyl ring in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H7F3N4 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
5-[6-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6/h1-4H,(H3,13,15,16) |
Clave InChI |
SVGQXANXJATZBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


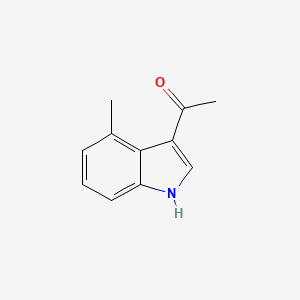
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
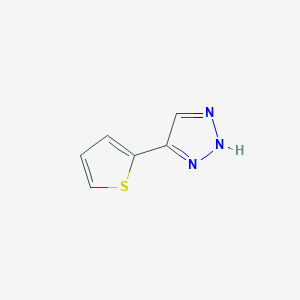
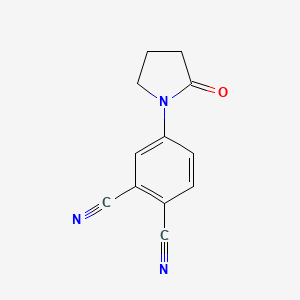
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
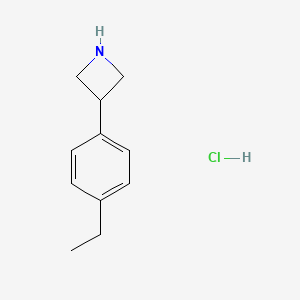
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)

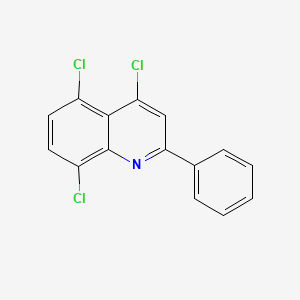
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)

